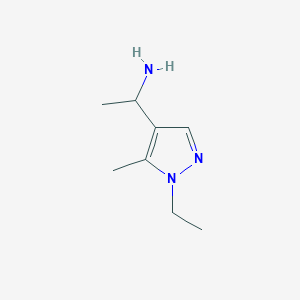
1-(1-ethyl-1H-pyrazol-3-yl)ethanone
Vue d'ensemble
Description
“1-(1-ethyl-1H-pyrazol-3-yl)ethanone” is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to an ethanone group . The pyrazole ring contains two nitrogen atoms and is connected to an ethyl group .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a predicted boiling point of approximately 235.1°C at 760 mmHg and a predicted density of approximately 1.1 g/mL . The refractive index is predicted to be 1.54 .Applications De Recherche Scientifique
Antimicrobial Activity
1-(1-ethyl-1H-pyrazol-3-yl)ethanone derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds showed significant activity against common pathogenic bacteria, including both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), suggesting potential applications in developing new antibacterial agents (Asif et al., 2021).
Pharmacological Activity
Certain derivatives of this compound, like EST64454, have been identified as σ1 receptor (σ1R) antagonists, showing potential as clinical candidates for pain management. This compound exhibits high aqueous solubility and metabolic stability, indicating promising pharmacokinetic profiles (Díaz et al., 2020).
Fungicidal Activity
Research has shown that certain this compound-based compounds demonstrate moderate inhibitory activity against Gibberella zeae, a plant pathogen, suggesting their potential use as fungicides (Liu et al., 2012).
Insecticidal Evaluation
Some pyrazole-based derivatives of this compound have been synthesized and evaluated for their insecticidal activity. Certain compounds showed significant mortality against pests like Nilaparvata lugens and Mythimna separata, indicating potential applications in pest management (Halim et al., 2020).
Cytotoxicity Studies
Derivatives of this compound have been synthesized and studied for their cytotoxic effects on mouse fibroblast and human neuroblastoma cell lines. These studies are crucial for understanding the potential therapeutic applications of these compounds in cancer treatment (Karakurt et al., 2021).
Molecular Docking Studies
Molecular docking studies of certain this compound derivatives have shown potential inhibitory activity against various targets, suggesting their role as anti-neoplastic agents. This research helps in understanding the molecular interactions and potential therapeutic applications of these compounds (Mary et al., 2015).
Propriétés
IUPAC Name |
1-(1-ethylpyrazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-9-5-4-7(8-9)6(2)10/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGPIUGGVSKCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701292544 | |
| Record name | 1-(1-Ethyl-1H-pyrazol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004193-93-4 | |
| Record name | 1-(1-Ethyl-1H-pyrazol-3-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004193-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Ethyl-1H-pyrazol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



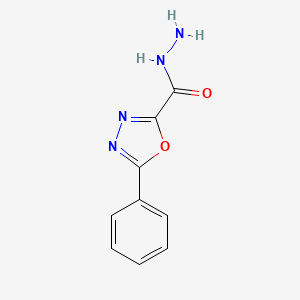
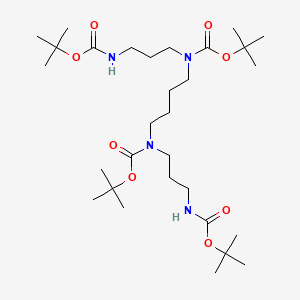
![2-[(2-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B3373286.png)
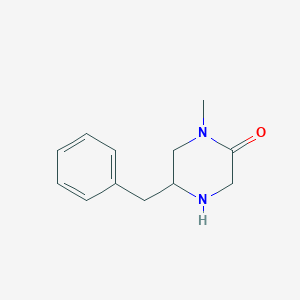
![[1,2,4]Triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3373306.png)
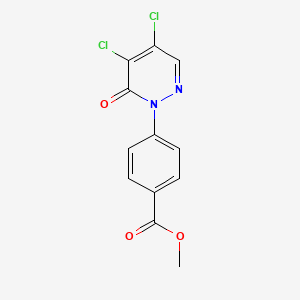

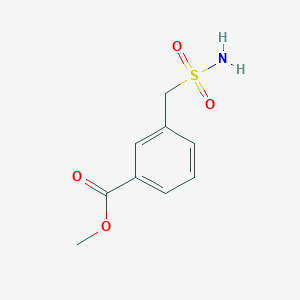


![3-[(3-Methylbut-2-en-1-yl)oxy]benzoic acid](/img/structure/B3373366.png)

